![molecular formula C8H12O3 B3327692 (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol CAS No. 369647-29-0](/img/structure/B3327692.png)
(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol
Overview
Description
(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol, also known as kahweol, is a natural diterpene that is found in coffee beans. It has been the subject of scientific research due to its potential health benefits.
Mechanism of Action
The mechanism of action of (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol is not fully understood, but it is believed to work by inhibiting the expression of certain genes that are involved in inflammation and cancer. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
Kahweol has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. It also has a protective effect on the liver by increasing the activity of certain enzymes involved in detoxification. Additionally, (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol has been found to lower blood glucose levels by increasing insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol in lab experiments is that it is a natural compound that is readily available. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation is that it may be difficult to obtain pure (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol due to its low solubility in water.
Future Directions
There are several future directions for research on (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol. One area of interest is its potential as a chemopreventive agent for cancer. Another area of interest is its potential as a treatment for diabetes and other metabolic disorders. Additionally, more research is needed to fully understand the mechanism of action of (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol and its effects on the human body.
Conclusion
In conclusion, (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol is a natural diterpene that has been the subject of scientific research due to its potential health benefits. It has anti-inflammatory, antioxidant, and anticancer properties, and has a protective effect on the liver and can lower blood glucose levels. While there are advantages to using (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol in lab experiments, there are also limitations. Future research on (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol may lead to new treatments for cancer, diabetes, and other metabolic disorders.
Scientific Research Applications
Kahweol has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have a protective effect on the liver and to lower blood glucose levels.
properties
IUPAC Name |
(3aR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3/t5-,6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOFSGSXPYHEMV-LYFYHCNISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(C2O1)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2C=C[C@@H]([C@H]2O1)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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